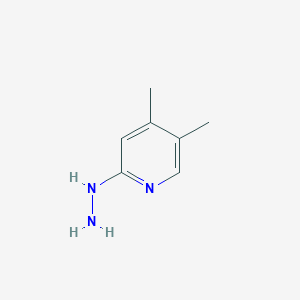

Pyridine, 2-hydrazinyl-4,5-dimethyl-

Description

Overview of Pyridine (B92270) as a Privileged Heterocycle in Organic and Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of chemical compounds, from pharmaceuticals and agrochemicals to catalysts and molecular materials. Its importance stems from its unique electronic and structural properties, which have been recognized and exploited for over a century.

The history of pyridine dates back to 1846, when it was first isolated from coal tar. Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was elucidated in the 1860s and 1870s. researchgate.net This substitution has profound consequences for the molecule's properties. Pyridine is an aromatic, six-membered heterocycle with the chemical formula C₅H₅N. researchgate.net The nitrogen atom introduces a dipole moment and makes the ring electron-deficient compared to benzene. researchgate.net The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which imparts basicity to the molecule. researchgate.net

| Property | Description |

| Formula | C₅H₅N |

| Nature | Basic heterocyclic organic compound |

| Structure | Aromatic, six-membered ring related to benzene with one nitrogen atom replacing a methine group. researchgate.net |

| Aromaticity | Follows Hückel's rule with a conjugated system of six π electrons delocalized over the ring. researchgate.net |

| Electron Distribution | The nitrogen atom's inductive effect leads to an uneven electron density distribution, making the ring electron-deficient. researchgate.net |

| Basicity | The lone pair on the sp²-hybridized nitrogen atom is available for protonation, making pyridine a weak base. researchgate.net |

The pyridine scaffold is a cornerstone of organic synthesis, serving as a versatile building block for the construction of more complex molecules. researchgate.netresearchgate.net Its derivatives are found in numerous natural products, including vitamins like niacin and pyridoxal, and a significant number of FDA-approved drugs. researchgate.netnih.gov The nitrogen atom in the pyridine ring can be readily functionalized, and the ring itself can undergo various substitution reactions, further expanding its synthetic utility. researchgate.net

In the realm of coordination chemistry, pyridine and its derivatives are widely employed as ligands. ekb.egnih.gov The nitrogen atom's lone pair readily coordinates with metal ions, forming stable complexes with a diverse range of transition metals. researchgate.netuni.lu This has led to the development of pyridine-containing complexes with applications in catalysis, materials science, and bioinorganic chemistry. nih.gov The steric and electronic properties of the pyridine ligand can be fine-tuned by introducing substituents on the ring, allowing for precise control over the properties of the resulting metal complexes. ekb.eg

Introduction to Hydrazinyl Functional Groups in Organic Synthesis

The hydrazinyl group (-NHNH₂) is a highly reactive and versatile functional group that plays a crucial role in organic synthesis. Its unique chemical properties make it a valuable tool for the construction of a wide variety of organic molecules, particularly heterocyclic compounds.

Hydrazine (B178648) and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond and are known for their nucleophilic nature. evitachem.com The terminal nitrogen atom of the hydrazinyl group is particularly nucleophilic and readily participates in reactions with electrophiles. One of the most common reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is fundamental to the derivatization of carbonyls and serves as a key step in many synthetic sequences. researchgate.netresearchgate.net

Furthermore, the hydrazinyl group is a key precursor for the synthesis of numerous heterocyclic systems. Through cyclization reactions with various reagents, hydrazines can be converted into pyrazoles, pyridazines, triazoles, and other nitrogen-containing heterocycles. evitachem.com The reactivity of the hydrazinyl group can be modulated by pH, with different reactivity observed under acidic and basic conditions. This tunable reactivity, combined with its ability to act as a building block for diverse molecular architectures, underscores the significance of the hydrazinyl functional group in modern organic synthesis. evitachem.com

Specific Focus on Pyridine, 2-Hydrazinyl-4,5-Dimethyl-: Research Rationale

The compound Pyridine, 2-hydrazinyl-4,5-dimethyl- (CAS No. 27220-43-1) is a molecule of interest due to the synergistic interplay of its constituent functional groups. Its structure offers a unique combination of a nucleophilic center and an aromatic, electron-deficient ring system, providing a rich platform for chemical modifications.

| Identifier | Value |

| IUPAC Name | 2-hydrazinyl-4,5-dimethylpyridine |

| CAS Number | 27220-43-1 |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

The structure of 2-hydrazinyl-4,5-dimethylpyridine is characterized by a pyridine ring substituted at the 2-position with a hydrazinyl group and at the 4- and 5-positions with methyl groups. The methyl groups are electron-donating, which can influence the electron density of the pyridine ring and its reactivity. The primary site of reactivity is the hydrazinyl group, which can act as a potent nucleophile.

The potential for derivatization of this compound is vast. The hydrazinyl moiety can readily undergo condensation reactions with a variety of carbonyl compounds to form a diverse library of hydrazones. Moreover, it can serve as a key intermediate in the synthesis of fused heterocyclic systems. For instance, analogous hydrazinopyrimidines have been shown to react with reagents such as benzoyl chloride and acetylacetone (B45752) to yield triazolopyrimidines and pyrazole (B372694) derivatives, respectively. nih.gov Similarly, reactions with carbon disulfide can lead to the formation of triazolopyrimidine thiones. nih.gov These examples highlight the capacity of the hydrazinyl group to participate in cyclization reactions, paving the way for the synthesis of more complex and potentially biologically active molecules. The synthesis of this compound is typically achieved through the nucleophilic substitution of 2-chloro-4,5-dimethylpyridine (B134757) with hydrazine hydrate (B1144303). This straightforward synthetic route makes it an accessible building block for further chemical exploration.

Scope of Academic Research Investigations

Academic research on "Pyridine, 2-hydrazinyl-4,5-dimethyl-" and related hydrazinyl pyridines is primarily focused on their synthetic utility and their role as precursors to biologically active molecules. The investigations explore their chemical reactivity, the development of novel synthetic routes, and the evaluation of their derivatives for potential therapeutic applications.

The inherent reactivity of the hydrazinyl and pyridine functional groups allows the compound to participate in a variety of chemical reactions. evitachem.com A primary area of investigation is its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com The hydrazinyl group's ability to act as a nucleophile is central to its utility, enabling the formation of new carbon-nitrogen bonds, which is a critical step in many synthetic pathways. evitachem.com

Research has demonstrated that the hydrazinyl moiety can be readily reacted with various electrophiles to construct a diverse range of heterocyclic systems. For instance, reactions with compounds like aromatic aldehydes, acetylacetone, and ethyl cyanoacetate (B8463686) can lead to the formation of new pyrazoline, triazine, triazole, and tetrazole derivatives. researchgate.net This synthetic versatility makes hydrazinyl pyridines valuable scaffolds in combinatorial chemistry and drug discovery.

In the realm of medicinal chemistry, numerous studies have focused on synthesizing and evaluating derivatives of hydrazinyl pyridines for various biological activities. The pyridine scaffold itself is a privileged structure in drug design, and its combination with other pharmacologically active moieties via a hydrazinyl linker has yielded compounds with promising activities. acs.orgfrontiersin.org

Table 2: Selected Academic Research on Hydrazinyl Pyridine Derivatives

| Derivative Class | Investigated Activity | Key Research Findings |

| Hydrazinyl arylthiazole based pyridines | α-Glucosidase Inhibition | A series of derivatives were synthesized and showed potent inhibitory activity against the α-glucosidase enzyme, with IC₅₀ values significantly lower than the standard drug, acarbose (B1664774) (IC₅₀ = 856.45 ± 5.60 μM). Many synthesized compounds had IC₅₀ values in the range of 1.40 ± 0.01 to 236.10 ± 2.20 μM. nih.gov |

| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory & Antimicrobial | A new class of compounds linking pyridine and thiazole (B1198619) moieties showed promising in vitro anti-inflammatory activity, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. acs.org |

| Pyridine appended 2-hydrazinylthiazoles | Antimycobacterial | Several derivatives exhibited good activity against Mycobacterium tuberculosis (H37Rv strain), with minimum inhibitory concentrations (MIC) in the range of 6.40–7.14 μM. nih.gov |

These investigations highlight the broad scope of academic interest in hydrazinyl pyridines. The research spans from fundamental synthetic methodology to applied medicinal chemistry, underscoring the compound's role as a versatile platform for the discovery of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dimethylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTGLUUDICJCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154030-52-0 | |

| Record name | 2-hydrazinyl-4,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of the Hydrazinyl Moiety and Pyridine Core

Condensation Reactions of the Hydrazinyl Group

The hydrazinyl group is well-known for its ability to undergo condensation reactions with carbonyl compounds. evitachem.com These reactions involve the formation of a new carbon-nitrogen double bond, typically with the elimination of a water molecule. This reactivity serves as a cornerstone for constructing more complex molecular architectures from the 2-hydrazinyl-4,5-dimethylpyridine scaffold.

2-Hydrazinyl-4,5-dimethylpyridine readily reacts with a variety of aldehydes and ketones to form the corresponding Schiff bases, which are specifically referred to as hydrazones. wikipedia.orgxiahepublishing.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. evitachem.com The resulting products contain the characteristic R¹R²C=N-NH- linkage. Hydrazones are crucial intermediates in organic synthesis and are known for their diverse biological activities and applications in materials science. wikipedia.orgnih.gov

The synthesis is generally straightforward, often achieved by mixing the hydrazine (B178648) derivative with the carbonyl compound in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. researchgate.net

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Hydrazone Product |

|---|---|---|

| Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- | Benzaldehyde (B42025) | (E)-1-(benzylidene)-2-(4,5-dimethylpyridin-2-yl)hydrazine |

| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Acetone | 1-(4,5-dimethylpyridin-2-yl)-2-(propan-2-ylidene)hydrazine |

| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Salicylaldehyde (B1680747) | (E)-2-((2-(4,5-dimethylpyridin-2-yl)hydrazono)methyl)phenol |

| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Pyridine-2-carbaldehyde | (E)-1-((4,5-dimethylpyridin-2-yl)imino)-1,2-dihydropyridin-2-amine |

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration. chemtube3d.commdpi.com

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the 2-hydrazinyl-4,5-dimethylpyridine on the electrophilic carbon atom of the carbonyl group. This step leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). mdpi.com This initial addition is typically reversible.

Dehydration: The hemiaminal intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. This step is often the rate-determining step and is usually catalyzed by acid. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O), which facilitates its elimination and the subsequent formation of the imine bond.

The bifunctional nature of 2-hydrazinyl-4,5-dimethylpyridine, possessing both a nucleophilic hydrazinyl group and a pyridine ring nitrogen, makes it an excellent precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of two new bonds, leading to the construction of a new ring fused to the original pyridine core.

2-Hydrazinylpyridines are versatile starting materials for the synthesis of evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridines. organic-chemistry.org This transformation can be achieved by reacting 2-hydrazinyl-4,5-dimethylpyridine with various reagents containing a single carbon atom that becomes incorporated into the new triazole ring. Common methods include reaction with carboxylic acids, acid chlorides, or orthoesters, followed by a cyclodehydration step. semanticscholar.org For instance, reaction with a carboxylic acid first forms an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization upon heating, often with a dehydrating agent like phosphorus oxychloride, to yield the fused triazole ring. semanticscholar.org Alternative modern synthetic approaches utilize reagents like isothiocyanates or employ metal-catalyzed cyclization reactions. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for preparing these fused systems. researchgate.netnih.gov

| Reagent | Reaction Conditions | Fused Heterocycle |

|---|---|---|

| Formic Acid | Reflux | 7,8-dimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridine |

| Acetic Anhydride | Heating | 3,7,8-trimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridine |

| Carbon Disulfide | Base, Heating | 7,8-dimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridine-3-thiol |

| Phenyl isothiocyanate | Electrochemical cyclization | N-phenyl-7,8-dimethyl- evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazolo[4,3-a]pyridin-3-amine |

The reaction of 2-hydrazinyl-4,5-dimethylpyridine with 1,3-dielectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents, is a classical and efficient method for constructing a pyrazole (B372694) ring fused to another heterocycle or as a substituent. nih.govbeilstein-journals.org For instance, condensation with a 1,3-diketone like acetylacetone (B45752) proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the secondary amine of the hydrazinyl moiety onto the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazole ring. researchgate.netresearchgate.net Similarly, reaction with β-ketoesters like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) derivatives. researchgate.net These pyridine-pyrazole hybrid molecules are of significant interest in medicinal chemistry. mdpi.com

| Reagent (1,3-Dicarbonyl) | Reaction Conditions | Product Type |

|---|---|---|

| Acetylacetone (2,4-pentanedione) | Reflux in Ethanol | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethylpyridine |

| Ethyl Acetoacetate | Reflux in Ethanol | 1-(4,5-dimethylpyridin-2-yl)-5-methyl-1H-pyrazol-3(2H)-one |

| Malononitrile | Base catalyst (e.g., piperidine) | 5-amino-1-(4,5-dimethylpyridin-2-yl)-1H-pyrazole-4-carbonitrile |

| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heating | Intermediate for further pyrazole synthesis |

Pyridotriazines are fused heterocyclic systems containing both a pyridine and a triazine ring. The synthesis of the pyridotetrahydro-1,2,4-triazine ring system can be accomplished through the reaction of 2-hydrazinylpyridines with 1,2-dicarbonyl compounds or α-haloketones. For example, condensation of 2-hydrazinyl-4,5-dimethylpyridine with a 1,2-diketone like benzil (B1666583) would involve the formation of a dihydrazone intermediate, which can then undergo cyclization. A more direct route involves the reaction with α-halocarbonyl compounds. The hydrazine first displaces the halide via nucleophilic substitution, and the resulting intermediate then undergoes intramolecular condensation between the remaining amino group and the carbonyl group to form the fused triazine ring.

| Reagent | Reaction Conditions | Fused Heterocycle |

|---|---|---|

| Benzil (1,2-diphenylethanedione) | Acetic Acid, Reflux | 3,4-diphenyl-7,8-dimethylpyrido[2,1-f] evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazine |

| Phenacyl bromide (2-bromo-1-phenylethanone) | Base, Heating | 3-phenyl-7,8-dimethyl-4H-pyrido[2,1-f] evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazine |

| Ethyl 2-chloroacetoacetate | Reflux | 3-methyl-7,8-dimethyl-4H-pyrido[2,1-f] evitachem.comorganic-chemistry.orgsemanticscholar.orgtriazin-4-one |

Cyclocondensation Reactions to Form Fused Heterocycles

Formation of Tetrazoles

The transformation of 2-hydrazinylpyridines into tetrazolo[1,5-a]pyridines is a well-established synthetic route. In the case of 2-hydrazinyl-4,5-dimethylpyridine, this is typically achieved through diazotization of the hydrazinyl group with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a mineral acid. The initial reaction forms a 2-azidopyridine (B1249355) intermediate. This azide (B81097) then undergoes a spontaneous intramolecular cyclization, leading to the formation of the fused tetrazole ring system. This process is an example of an intramolecular 1,3-dipolar cycloaddition. The resulting product is 6,7-dimethyltetrazolo[1,5-a]pyridine.

Reaction Scheme: Formation of 6,7-dimethyltetrazolo[1,5-a]pyridine

| Reactant | Reagent | Product |

|---|

Formation of Pyridopyrimidines

The synthesis of pyridopyrimidines from 2-hydrazinyl-4,5-dimethylpyridine involves a cyclocondensation reaction with a 1,3-dielectrophilic species. Commonly, β-dicarbonyl compounds such as acetylacetone (2,4-pentanedione) or ethyl acetoacetate are employed. The reaction proceeds through initial condensation of the more nucleophilic terminal nitrogen of the hydrazinyl group with one of the carbonyl groups of the 1,3-dielectrophile. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazinyl moiety attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of a stable, fused pyrazolopyridine ring, which is an isomer of the pyridopyrimidine system. Specifically, reaction with a β-dicarbonyl compound yields a pyrazolo[1,5-a]pyridine (B1195680) derivative.

For example, the reaction of 2-hydrazinyl-4,5-dimethylpyridine with acetylacetone in a suitable solvent, often under acidic or basic catalysis, would yield 2,4,6,7-tetramethylpyrazolo[1,5-a]pyridine.

Reaction Scheme: Formation of Pyrazolo[1,5-a]pyridines

| Reactant | 1,3-Dielectrophile | Product |

|---|---|---|

| Pyridine, 2-hydrazinyl-4,5-dimethyl- | Acetylacetone | 2,4,6,7-Tetramethylpyrazolo[1,5-a]pyridine |

Formation of Thiazole-Pyridine Hybrids

The construction of thiazole-pyridine hybrids from 2-hydrazinyl-4,5-dimethylpyridine typically follows the principles of the Hantzsch thiazole (B1198619) synthesis. This multi-step process begins with the conversion of the hydrazinyl group into a thiosemicarbazide (B42300) derivative. This is achieved by reacting 2-hydrazinyl-4,5-dimethylpyridine with an isothiocyanate or by reacting its hydrazone derivative with a source of thiocarbonyl.

The resulting N-(4,5-dimethylpyridin-2-yl)thiosemicarbazide then serves as the key intermediate. This intermediate undergoes cyclocondensation with an α-halocarbonyl compound, such as an α-bromo ketone or α-bromo ester. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by intramolecular cyclization and dehydration to furnish the thiazole ring. This synthetic strategy allows for the introduction of various substituents on the thiazole ring, depending on the choice of the α-halocarbonyl reagent.

General Reaction Scheme: Hantzsch Synthesis of Thiazole-Pyridine Hybrids

| Precursor | α-Halocarbonyl (R-CO-CH₂Br) | Product |

|---|---|---|

| N-(4,5-dimethylpyridin-2-yl)thiosemicarbazide | α-Bromoacetophenone | 2-(2-(4,5-dimethylpyridin-2-yl)hydrazinyl)-4-phenylthiazole |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 2-hydrazinyl-4,5-dimethylpyridine retains its characteristic Lewis basicity and nucleophilicity, which are fundamental properties of the pyridine scaffold.

Nucleophilicity and Lewis Basicity

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to Lewis acids, including protons. The presence of two electron-donating methyl groups at the 4- and 5-positions increases the electron density on the pyridine ring through inductive and hyperconjugation effects. Furthermore, the hydrazinyl group at the 2-position is also strongly electron-donating through the resonance effect (+R effect). Collectively, these substituents enhance the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Consequently, 2-hydrazinyl-4,5-dimethylpyridine readily reacts with acids to form pyridinium (B92312) salts. In the presence of a strong acid, it is possible for both the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group to be protonated. The pyridine nitrogen can also act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-alkylpyridinium salts, provided that the hydrazinyl group does not preferentially react.

Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical Considerations)

The pyridine ring is generally considered to be electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This deactivation makes EAS reactions on pyridine require harsher conditions, and substitution typically occurs at the β (3,5) positions.

In the case of 2-hydrazinyl-4,5-dimethylpyridine, the outcome of an EAS reaction is governed by the combined directing effects of the three substituents.

Hydrazinyl Group (-NHNH₂): This is a powerful activating group and an ortho-, para-director. Being at the C2 position, it strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Methyl Groups (-CH₃): These are weakly activating groups and are also ortho-, para-directors. The C4-methyl group directs to the C3 and C5 positions. The C5-methyl group directs to the C4 and C6 positions.

Considering these effects synergistically:

The C3 position is activated by the ortho-directing effect of the C2-hydrazinyl group and the ortho-directing effect of the C4-methyl group.

The C5 position is activated by the para-directing effect of the C2-hydrazinyl group and the ortho-directing effect of the C4-methyl group.

The C6 position is activated by the para-directing effect of the C5-methyl group.

Between the available positions, the C3 and C5 positions are the most electronically enriched and therefore the most likely sites for electrophilic attack. The powerful activating and directing effect of the hydrazinyl group would likely dominate, making the C3 and C5 positions the primary targets for substitution. However, steric hindrance from the adjacent methyl and hydrazinyl groups might influence the final product ratio.

Functionalization of Methyl Groups on the Pyridine Ring

The methyl groups on the pyridine ring of 2-hydrazinyl-4,5-dimethylpyridine, particularly the one at the 4-position, exhibit acidity due to the electron-withdrawing nature of the pyridine ring. The protons on the carbon adjacent to the ring are more acidic than those of simple alkanes. This allows for deprotonation by a strong base to form a carbanionic species. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

A common reaction is the condensation with aldehydes, such as benzaldehyde. In the presence of a base, the C4-methyl group can be deprotonated. The resulting anion can then attack the carbonyl carbon of benzaldehyde, leading to an aldol-type condensation product after dehydration. This results in the formation of a styryl group attached to the pyridine ring.

Additionally, the methyl groups can be susceptible to oxidation under certain conditions. Strong oxidizing agents can convert the methyl groups into carboxylic acid groups. However, such harsh conditions might also affect the hydrazinyl moiety.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl-

The coordination behavior of ligands derived from Pyridine, 2-hydrazinyl-4,5-dimethyl- is governed by the presence of multiple donor atoms and its capacity for tautomerism. These features allow for diverse coordination modes and the formation of structurally varied metal complexes.

The hydrazinyl-pyridine scaffold possesses several potential donor atoms: the nitrogen atom of the pyridine ring and the two nitrogen atoms of the hydrazinyl group. This arrangement allows the ligand to act as a multidentate chelator. Typically, ligands derived from this scaffold coordinate in a bidentate fashion, utilizing the pyridine nitrogen and one of the hydrazinyl nitrogens to form a stable five-membered chelate ring with a metal ion. The presence of the dimethyl groups at the 4 and 5 positions of the pyridine ring can introduce steric effects and modify the electronic properties of the pyridine nitrogen, thereby influencing the stability and geometry of the resulting metal complexes.

When the 2-hydrazinyl-4,5-dimethyl-pyridine moiety is condensed with aldehydes or ketones to form hydrazone Schiff bases, the chelating ability is often enhanced. These resulting ligands frequently act as tridentate donors, coordinating through the pyridine nitrogen, the azomethine nitrogen (>C=N-), and a deprotonated enolic oxygen atom. chemistryjournal.netnih.gov This ONO or NNO donor set readily forms stable complexes with various metal ions. chemistryjournal.netresearchgate.net

Tautomerism plays a crucial role in the coordination chemistry of hydrazinyl-pyridines and their hydrazone derivatives. The free ligand can exist in different tautomeric forms, such as amino and imino forms. rsc.org In the solid state and in solution, there is often a dynamic equilibrium between these forms, which can be influenced by factors like solvent polarity and pH.

Upon formation of hydrazone derivatives, keto-enol tautomerism becomes significant. The ligand can exist in a keto form (C=O and N-H) or an enol form (C-OH and C=N). researchgate.net Coordination with a metal ion often involves the deprotonation of the N-H proton (from the keto form) or the O-H proton (from the enol form), leading to the ligand binding as a monoanion. semanticscholar.org Spectroscopic evidence, such as the disappearance of the ν(N–H) vibration in the IR spectra of the complexes, strongly supports the coordination of the ligand in its deprotonated form. bohrium.com This tautomeric shift is fundamental to the formation of stable, neutral, or cationic chelate complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from Pyridine, 2-hydrazinyl-4,5-dimethyl- is typically achieved through direct reaction between the ligand and a corresponding metal salt in a suitable solvent.

A wide variety of transition metal complexes have been synthesized using hydrazone ligands containing a pyridine scaffold. These complexes are generally prepared by refluxing the ligand with the appropriate metal salt (e.g., chlorides, nitrates, acetates) in an alcoholic medium like ethanol (B145695) or methanol. nih.gov The resulting complexes are often colored, air-stable solids. chemistryjournal.net

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques.

Elemental Analysis and Molar Conductance: These methods help establish the stoichiometry of the metal-to-ligand ratio, which is commonly 1:1 or 1:2. chemistryjournal.netnih.gov Low conductivity values typically indicate a non-electrolytic nature. chemistryjournal.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is vital for determining the coordination mode. A shift of the azomethine ν(C=N) band to lower frequencies in the complex compared to the free ligand indicates coordination through the azomethine nitrogen. bohrium.com The disappearance of the ν(N-H) band confirms deprotonation and coordination. bohrium.com

UV-Visible Spectroscopy: The electronic spectra provide information about the geometry of the complex. The presence of d-d transition bands can help assign geometries such as octahedral for Co(II) and Ni(II) or square-planar for Cu(II). nih.gov

Magnetic Susceptibility: Magnetic moment measurements are used to determine the spin state and geometry of the complexes. For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.81 μB. nih.gov

| Metal Ion | Proposed Geometry | M:L Ratio | Key Spectroscopic Data | Reference |

|---|---|---|---|---|

| Ni(II) | Octahedral | 1:2 | Shift in ν(C=N) band; d-d transitions observed | edu.krd |

| Cu(II) | Square Planar / Distorted Octahedral | 1:1 or 1:2 | Magnetic moment ~1.86 μB | nih.gov |

| Co(II) | Octahedral (High-Spin) | 1:2 | Magnetic moment ~4.81 μB | nih.gov |

| Zn(II) | Tetrahedral / Octahedral | 1:2 | Coordination confirmed by 1H NMR shifts | nih.govresearchgate.net |

| Cd(II) | Monoclinic | 1:1 | Characterized by single-crystal X-ray diffraction | researchgate.net |

The coordination chemistry of lanthanide ions with hydrazone ligands is of great interest, particularly due to the potential photoluminescent properties of the resulting complexes. mdpi.com Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). mdpi.com

Synthesis of lanthanide complexes follows a similar procedure to that of transition metals, involving the reaction of the ligand with a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) in a suitable solvent mixture like CH₃OH/CH₃CN. mdpi.com The resulting complexes are characterized by:

Spectroscopic Data: Techniques such as ESI-MS, IR, UV/Vis, and luminescence spectroscopy are used to confirm the composition and study the photophysical properties. mdpi.com

Luminescence: Eu(III) and Tb(III) complexes are known for their characteristic sharp emission bands in the red and green regions of the visible spectrum, respectively. mdpi.comnih.gov The ligand often acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light. nih.gov The efficiency of this energy transfer determines the luminescence quantum yield of the complex. mdpi.com For mixed-metal complexes containing both Tb³⁺ and Eu³⁺, energy transfer from Tb³⁺ to Eu³⁺ can occur, influencing the observed emission color. nih.gov

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

For complexes derived from hydrazinyl-pyridine ligands, structural analysis has revealed a variety of geometries:

Transition Metals: Depending on the metal ion and the specific ligand, geometries such as distorted octahedral, square-pyramidal, and tetrahedral have been confirmed. nih.govsemanticscholar.orgnih.govmdpi.com For instance, zinc(II) and cadmium(II) complexes with related ligands have been shown to adopt tetrahedral or monoclinic structures. researchgate.netmdpi.com

Supramolecular Structures: X-ray analysis also reveals how individual complex units are arranged in the crystal lattice. Hydrogen bonding between coordinated water molecules, ligand backbones, and counter-ions can link mononuclear or polynuclear units into one-, two-, or three-dimensional supramolecular networks. mdpi.comnih.gov

The structural data obtained are crucial for understanding the relationship between the structure of a complex and its physical properties, such as magnetic behavior or catalytic activity.

An Examination of the Coordination Chemistry of Pyridine, 2-hydrazinyl-4,5-dimethyl-

While "Pyridine, 2-hydrazinyl-4,5-dimethyl-" is a known chemical entity, a thorough review of scientific literature reveals a notable absence of specific experimental studies on its coordination chemistry and the properties of its metal complexes. The following sections, therefore, provide a scientifically grounded discussion of the expected characteristics of its metal complexes, based on the well-established principles of coordination chemistry and extensive data available for closely related 2-hydrazinylpyridine and pyridine-hydrazone analogues.

The coordination chemistry of ligands derived from 2-hydrazinylpyridine is a rich and extensively studied field. These ligands are known for their versatility in binding to a wide range of metal ions, leading to complexes with diverse structures and properties.

Specific experimental data on the coordination geometry and stereochemistry of metal complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" are not available in the current scientific literature. However, based on analogous compounds, several coordination modes can be predicted. The "Pyridine, 2-hydrazinyl-4,5-dimethyl-" ligand possesses multiple potential donor atoms: the nitrogen of the pyridine ring, and the two nitrogen atoms of the hydrazinyl group.

This multi-dentate character allows for various coordination possibilities. In its simple form, it could act as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring.

Furthermore, the hydrazinyl group can readily condense with aldehydes or ketones to form hydrazone Schiff bases. These derivatives are particularly common in coordination chemistry and typically act as tridentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and another donor atom from the aldehyde or ketone fragment.

The coordination geometry around the metal center would be dictated by the metal ion's preferred coordination number and the ligand-to-metal ratio. For a 1:2 metal-to-ligand ratio with a tridentate ligand, an octahedral geometry is commonly observed. Other potential geometries for different metal ions and ligand combinations include square planar and tetrahedral arrangements. The stereochemistry of these complexes would be influenced by the specific arrangement of the ligands around the metal center, potentially leading to isomers.

Table 1: Predicted Coordination Geometries for Metal Complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" Derivatives

| Metal Ion (d-electron count) | Ligand Type | Predicted Coordination Number | Common Geometry |

| Co(II) (d7), Ni(II) (d8) | Tridentate Schiff Base | 6 | Octahedral |

| Cu(II) (d9) | Tridentate Schiff Base | 4 or 6 | Distorted Octahedral/Square Pyramidal |

| Zn(II) (d10) | Tridentate Schiff Base | 4 or 6 | Tetrahedral/Octahedral |

This table is predictive and based on common observations for analogous pyridine-hydrazone complexes.

While no crystal structures for metal complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" have been reported, the analysis of related structures allows for the prediction of likely intermolecular interactions that would stabilize the crystal lattice.

Hydrogen bonding is expected to be a prominent feature. The hydrazinyl group, and any N-H or O-H groups present in its Schiff base derivatives, can act as hydrogen bond donors. The nitrogen atoms of the pyridine ring and other electronegative atoms within the complex can serve as hydrogen bond acceptors. These interactions play a crucial role in the formation of supramolecular architectures.

Additionally, π-π stacking interactions are a common feature in the crystal packing of complexes containing aromatic rings like pyridine. rsc.orgresearchgate.net These interactions, arising from the overlap of p-orbitals of adjacent aromatic rings, contribute significantly to the stability of the crystal structure. The arrangement of the pyridine rings could lead to either face-to-face or offset stacking configurations. C-H···π interactions are also possible, where a C-H bond interacts with the π-system of a pyridine ring.

The electronic properties of transition metal complexes are fundamentally linked to the nature of the metal ion and the coordinating ligands.

Specific studies on charge transfer processes in coordination complexes of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" have not been documented. However, metal complexes with ligands containing π-systems, such as pyridine, are well-known to exhibit charge transfer transitions.

Two primary types of charge transfer are relevant in this context:

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT process, an electron is transferred from a ligand-based orbital to a metal-based orbital. This is more likely to occur when the ligand is electron-rich and the metal is in a higher oxidation state and electron-poor. The hydrazinyl group and the pyridine ring can both be involved in such transitions.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, in an MLCT process, an electron is transferred from a metal-based orbital to a ligand-based orbital. libretexts.org This typically happens when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying empty π* orbitals, which is characteristic of aromatic systems like pyridine. libretexts.orgnih.gov These MLCT transitions are often observed in the UV-visible absorption spectra of the complexes and can be responsible for their intense colors. libretexts.org

The energy of these charge transfer bands is sensitive to the nature of the metal, its oxidation state, and the specific substituents on the ligand. The methyl groups on the pyridine ring of the title compound, being electron-donating, would be expected to slightly raise the energy of the ligand's orbitals, which could in turn affect the energy of the charge transfer transitions.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly of Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- Derivatives

The self-assembly of 2-hydrazinyl-4,5-dimethyl-pyridine derivatives into ordered supramolecular structures is a process driven by the cumulative effect of multiple weak intermolecular interactions. The hydrazine (B178648) and pyridine moieties provide key functional groups capable of engaging in specific and directional non-covalent bonding, which guides the spontaneous organization of the molecules.

Derivatives of hydrazinyl pyridine can be synthesized through reactions such as the condensation of 2-hydrazinylpyridine-3,4-dicarbonitriles with salicylaldehyde (B1680747) and its substituted derivatives. wsu.edu The resulting hydrazone derivatives are of interest for their potential as functional molecular systems. nih.gov The process of self-assembly for these and similar molecules, such as N'-(adamantan-2-ylidene)hydrazide derivatives, is often mediated by multiple hydrogen bonds. nih.gov The specific nature of the substituents on the pyridine ring and the hydrazine group can significantly influence the resulting supramolecular architecture, leading to the formation of diverse structures from discrete oligomers to extended one-, two-, or three-dimensional networks. nih.govcsic.es For instance, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative that can undergo further heterocyclization, demonstrating the versatility of these building blocks in creating complex molecular systems. nih.govmdpi.com

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding is a dominant force in the self-assembly of hydrazinyl pyridine derivatives, providing directionality and strength to the resulting supramolecular frameworks. The hydrazine group (-NH-NH2) offers multiple hydrogen bond donors, while the pyridine nitrogen atom and any other heteroatoms present act as hydrogen bond acceptors.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |

| N-H···N | Hydrazine N-H | Pyridine N | 2.7 - 3.0 nih.gov | Formation of chains and layers nih.govnih.gov |

| N-H···O | Hydrazine N-H | Carbonyl O | 2.8 - 3.1 nih.gov | Linking molecules into sheets nih.gov |

| O-H···N | Hydroxyl O-H | Pyridine N | ~2.7 nih.gov | Creation of 2D layer structures nih.gov |

π-Stacking Interactions in Crystal Engineering

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings play a significant role in the crystal engineering of 2-hydrazinyl-4,5-dimethyl-pyridine derivatives. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of the crystal lattice.

The pyridine rings can arrange in either a parallel-displaced or a T-shaped geometry to maximize favorable interactions. The extent and nature of π-stacking are influenced by the substituents on the pyridine ring. These interactions often work in concert with hydrogen bonds to build complex three-dimensional structures. For instance, π-π stacking interactions between pyridine rings with centroid-centroid distances around 3.652 Å have been observed to connect molecular layers into a 3D supramolecular structure. researchgate.net In lead(II) complexes with hydrazido-based ligands, the combination of anion⋯π and π‒π stacking interactions leads to the generation of a supramolecular assembly. mdpi.com The interplay between π-stacking and other noncovalent interactions is a key principle in designing and controlling the solid-state architecture of these compounds. rsc.orgnih.gov

| Compound/Complex Type | Interacting Rings | Centroid-Centroid Distance (Å) | Structural Role |

| Binuclear Copper Complex researchgate.net | Pyridine-Pyridine | 3.652(5) | Stacking of layers |

| Lead(II) Hydrazido Complex mdpi.com | Pyridine-Pyridine | 3.734(3) | Formation of 2D network |

| Zinc(II) Coordination Polymer nih.gov | Imidazo[1,5-a]pyridine | ~3.7 | Dimer formation |

Other Unconventional Non-Covalent Interactions (e.g., C-H⋯π, Anion-π)

Beyond the primary forces of hydrogen bonding and π-stacking, weaker, unconventional non-covalent interactions also contribute to the stability and specificity of supramolecular assemblies involving 2-hydrazinyl-4,5-dimethyl-pyridine. These include C-H⋯π interactions and anion-π interactions.

C-H⋯π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of an aromatic ring. In the solid state, C-H···π interactions can provide additional stability to the crystal packing, often working alongside other non-covalent forces to direct the molecular arrangement. arturorobertazzi.itresearchgate.net For example, C-H···C interactions have been noted in the stacking of layers in supramolecular structures. nih.gov In some triazole derivatives, C-H⋯π interactions between a methyl group and a pyridine ring can lead to the formation of centrosymmetric inverted dimers. mdpi.com

Anion-π Interactions: This type of interaction involves an electrostatic attraction between an anion and the electron-deficient π-system of an aromatic ring. researchgate.netnih.gov The pyridine ring, especially when protonated or coordinated to a metal center, can become sufficiently electron-poor to engage in favorable interactions with anions. These interactions can be significant in the recognition and binding of anions and can play a crucial role in the assembly of coordination complexes. mdpi.comnih.govnih.gov The strength of this interaction can be comparable to that of hydrogen bonding. nih.gov The combination of anion-π and π-π stacking has been observed to generate 2D supramolecular assemblies. mdpi.com

Design Principles for Supramolecular Assemblies Based on Hydrazinyl Pyridines

The rational design of supramolecular assemblies based on hydrazinyl pyridines relies on a thorough understanding of the interplay of various non-covalent interactions. Key principles include the strategic placement of functional groups to promote specific hydrogen bonding motifs and the modulation of the electronic properties of the pyridine ring to control π-stacking and other interactions.

The versatility of the hydrazinyl pyridine scaffold allows for systematic modifications to tune the self-assembly process. nih.gov For example, introducing substituents that can act as strong hydrogen bond donors or acceptors can enforce a particular network topology. The choice of metal ions in coordination-driven self-assembly can also dictate the final geometry of the resulting metallosupramolecular architecture. doi.org By carefully selecting complementary building blocks and controlling experimental conditions, it is possible to program the formation of discrete molecular assemblies with specific shapes and sizes or extended crystalline networks with desired functionalities. nih.govrsc.org The transition from organic to inorganic crystal engineering can be achieved by designing bi-functional ligands that can simultaneously coordinate to metal ions and engage in self-complementary hydrogen bonds. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within the Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl- molecule. By analyzing the magnetic properties of its atomic nuclei, detailed structural information can be obtained.

¹H NMR: Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of Pyridine, 2-hydrazinyl-4,5-dimethyl- is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromatic nature of the pyridine ring.

The protons on the pyridine ring are anticipated to appear in the aromatic region of the spectrum. The proton at position 3 (H-3) and the proton at position 6 (H-6) would likely show characteristic chemical shifts. The two methyl groups at positions 4 and 5 will produce singlet signals in the aliphatic region, and their chemical shifts will be influenced by their position on the pyridine ring. The protons of the hydrazinyl group (-NH-NH₂) will also give rise to signals that can be identified by their characteristic chemical shifts and by deuterium (B1214612) exchange studies.

Coupling constants (J-values) provide information about the connectivity of adjacent protons. For instance, the coupling between H-3 and H-6, if observable, would provide insight into their spatial relationship.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Pyridine, 2-hydrazinyl-4,5-dimethyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet | 2-3 |

| H-6 | 7.5 - 8.0 | Doublet | 2-3 |

| 4-CH₃ | 2.1 - 2.3 | Singlet | - |

| 5-CH₃ | 2.1 - 2.3 | Singlet | - |

| -NH- | 4.0 - 5.0 | Broad Singlet | - |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR: Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Pyridine, 2-hydrazinyl-4,5-dimethyl- will give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are expected in the aromatic region, with the carbon atom attached to the electronegative nitrogen atom (C-2) appearing at a lower field. The carbon atoms bonded to the methyl groups (C-4 and C-5) will also have characteristic chemical shifts. The methyl carbons themselves will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine, 2-hydrazinyl-4,5-dimethyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 105 - 110 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 140 - 145 |

| 4-CH₃ | 15 - 20 |

| 5-CH₃ | 15 - 20 |

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignments made from 1D NMR data. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, an HMBC spectrum would be expected to show correlations between the methyl protons and the C-4 and C-5 carbons of the pyridine ring, as well as with the adjacent ring carbons. Similarly, correlations between the ring protons and various ring carbons would definitively confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of Pyridine, 2-hydrazinyl-4,5-dimethyl- will display a series of absorption bands corresponding to the stretching and bending vibrations of the different bonds.

Key expected vibrational modes include:

N-H stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibrations of the N-H bonds in the hydrazinyl group are expected around 1600 cm⁻¹.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will be present at lower frequencies.

Table 3: Predicted IR and Raman Vibrational Frequencies for Pyridine, 2-hydrazinyl-4,5-dimethyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretch (hydrazinyl) | 3200 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N, C=C ring stretch | 1400 - 1600 |

| N-H bend (hydrazinyl) | 1580 - 1650 |

| CH₃ bend | 1375 - 1450 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Comparative Analysis of Experimental and Computational Spectra

A powerful approach to vibrational analysis involves the comparison of experimentally obtained IR and Raman spectra with spectra generated through computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and intensities, a more detailed and accurate assignment of the experimental bands can be achieved.

This comparative analysis allows for the confirmation of the proposed molecular structure and provides a deeper understanding of the vibrational dynamics. Discrepancies between the experimental and computational spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for the approximations inherent in the theoretical models. Such studies on related pyridine and hydrazine (B178648) derivatives have demonstrated excellent agreement between scaled theoretical data and experimental observations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, the absorption of ultraviolet and visible light induces transitions of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of Pyridine, 2-hydrazinyl-4,5-dimethyl- is expected to be characterized by electronic transitions originating from the pyridine ring and the hydrazinyl substituent. The pyridine moiety, an aromatic heterocycle, typically exhibits strong absorptions due to π → π* transitions. For the unsubstituted pyridine, these transitions are observed around 250-262 nm. The presence of two electron-donating methyl groups at the 4- and 5-positions and a hydrazinyl group at the 2-position is anticipated to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths.

Additionally, the nitrogen atoms in both the pyridine ring and the hydrazinyl group possess non-bonding electrons (n-electrons). The excitation of these electrons into anti-bonding π* orbitals results in n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. For instance, in a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, an absorption maximum at approximately 350 nm is attributed to the n → π* transition of the hydrazino group. researchgate.net A similar transition would be expected for Pyridine, 2-hydrazinyl-4,5-dimethyl-, although the exact wavelength may differ due to the different substitution pattern.

The solvent environment can also influence the absorption characteristics. In polar protic solvents, the n → π* transition band often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding.

| Expected λmax (nm) | Electronic Transition | Associated Moiety | Anticipated Intensity |

|---|---|---|---|

| ~260-290 | π → π | Dimethylpyridine Ring | High |

| ~340-360 | n → π | Hydrazinyl Group | Low to Medium |

Spectrophotometric Titration for Solution Stability Studies

Spectrophotometric titration is a valuable method for assessing the stability of a compound in solution under varying conditions, such as pH. By monitoring the UV-Vis absorption spectrum as a function of pH, one can determine the protonation constants (pKa values) associated with the basic nitrogen centers of Pyridine, 2-hydrazinyl-4,5-dimethyl-. The pyridine ring nitrogen and the two nitrogens of the hydrazinyl group are all potential sites for protonation.

A typical experiment would involve recording the absorbance at a fixed wavelength corresponding to either the neutral or protonated form of the molecule while incrementally changing the pH of the solution. The resulting titration curve (absorbance vs. pH) can be analyzed to calculate the pKa values. Such studies on related substituted pyridines have been used to determine their protonation constants. researchgate.net This information is crucial for understanding the compound's behavior in different chemical environments and its potential for forming salts. The stability over time can also be assessed by monitoring the absorption spectrum for any changes that might indicate decomposition.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for Pyridine, 2-hydrazinyl-4,5-dimethyl- is C₇H₁₁N₃, which corresponds to a monoisotopic mass of approximately 137.0953 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of 137. This molecular ion is energetically unstable and will undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of Pyridine, 2-hydrazinyl-4,5-dimethyl- would likely proceed through several pathways, influenced by the stability of the resulting fragments. Key fragmentation steps would involve the hydrazinyl group and the methyl substituents. For comparison, the mass spectrum of the parent 2-hydrazinopyridine (B147025) shows a molecular ion at m/z 109, with major fragments at m/z 79 and 52. nih.gov The related compound 2,5-dimethylpyridine (B147104) (2,5-lutidine) has a molecular weight of 107.15 g/mol and its mass spectrum is dominated by the molecular ion peak at m/z 107, with a significant fragment at m/z 106 due to the loss of a hydrogen atom. nist.govnih.gov

Based on these related structures, a plausible fragmentation pathway for Pyridine, 2-hydrazinyl-4,5-dimethyl- would include:

Loss of a hydrogen radical (·H): leading to a fragment at m/z 136.

Loss of an amino radical (·NH₂): resulting in a fragment at m/z 121.

Cleavage of the N-N bond to lose a diazenyl radical (·N₂H): giving a fragment at m/z 108.

Loss of a methyl radical (·CH₃): from the molecular ion to produce a fragment at m/z 122.

Formation of the stable 4,5-dimethylpyridin-2-yl cation: by loss of the entire hydrazinyl group as a radical (·N₂H₃), yielding a fragment at m/z 106.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 137 | [C₇H₁₁N₃]⁺· (Molecular Ion) | - |

| 122 | [C₆H₈N₃]⁺ | ·CH₃ |

| 121 | [C₇H₉N₂]⁺ | ·NH₂ |

| 107 | [C₇H₉N]⁺· (Dimethylpyridine ion) | ·N₂H₂ |

| 106 | [C₇H₈N]⁺ | ·N₂H₃ |

| 79 | [C₅H₅N]⁺· (Pyridine ion after loss of methyls) | ·C₂H₆, ·N₂H₃ |

X-ray Diffraction (XRD)

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While a specific crystal structure for Pyridine, 2-hydrazinyl-4,5-dimethyl- has not been reported in the Cambridge Structural Database, analysis of closely related structures allows for a detailed prediction of its solid-state conformation. For instance, the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been determined, revealing key structural features common to 2-hydrazinopyridines. researchgate.net

It is expected that the pyridine ring in Pyridine, 2-hydrazinyl-4,5-dimethyl- would be essentially planar. The hydrazinyl group introduces conformational flexibility, but intramolecular hydrogen bonding between one of the N-H protons of the hydrazinyl group and the pyridine ring nitrogen (N-H···N) is highly probable. This interaction would result in a pseudo-six-membered ring, enhancing the planarity of the molecule as a whole. In the solid state, molecules would likely be linked by intermolecular hydrogen bonds. The -NH₂ group of the hydrazinyl substituent can act as a hydrogen bond donor, while the second nitrogen of the hydrazinyl group and the pyridine nitrogen can act as acceptors, leading to the formation of dimers or extended chain motifs.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Although no experimental crystal structure exists for the title compound, a theoretical Hirshfeld analysis can be predicted based on its functional groups.

The most significant contributions to the crystal packing are expected to arise from hydrogen bonding and van der Waals forces. The 2D fingerprint plot derived from the Hirshfeld surface would likely show distinct features corresponding to specific interactions:

N-H···N interactions: These would appear as sharp, distinct "spikes" in the fingerprint plot, indicative of strong hydrogen bonds, likely forming centrosymmetric dimers.

C-H···π interactions: Contacts between the methyl or pyridine C-H groups and the π-system of an adjacent pyridine ring would be visible as "wings" in the plot.

In similar heterocyclic structures, H···H contacts often account for the largest percentage of the surface, followed by C···H/H···C and N···H/H···N interactions, confirming the importance of both van der Waals forces and hydrogen bonding in the molecular packing. acs.org

| Intermolecular Contact Type | Description | Predicted Significance |

|---|---|---|

| N-H···N | Strong hydrogen bonds between hydrazinyl N-H and pyridine N | High (Directional) |

| H···H | General van der Waals contacts | High (Largest surface contribution) |

| C-H···π | Interactions between C-H bonds and the aromatic ring | Medium |

| C···H / H···C | General close contacts | Medium |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For a molecule like Pyridine (B92270), 2-hydrazinyl-4,5-dimethyl-, DFT calculations can provide detailed information about its geometry, electronic characteristics, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. DFT methods, such as B3LYP with a basis set like 6-311G++(d,p), are commonly employed for this purpose.

Conformational analysis of the hydrazinyl group (-NHNH2) is of particular interest. The rotation around the C-N and N-N single bonds can lead to different conformers with varying energies. The orientation of the hydrazinyl group relative to the pyridine ring, as well as the positioning of the methyl groups, would be systematically studied to identify the global minimum energy structure. This analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity. youtube.comnumberanalytics.comlibretexts.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. youtube.comnumberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For Pyridine, 2-hydrazinyl-4,5-dimethyl-, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring's nitrogen atom. The LUMO is likely to be distributed over the pyridine ring, particularly the π* anti-bonding orbitals. DFT calculations would provide precise energy levels and visualizations of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-hydrazinopyridine (B147025) (as an analogue)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital, electron donor |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital, electron acceptor |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays different colors on the molecule's surface, representing the electrostatic potential. researchgate.net

For Pyridine, 2-hydrazinyl-4,5-dimethyl-, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (usually blue). The areas with the most negative potential, indicating electron-rich regions, are expected to be around the nitrogen atoms of the pyridine ring and the terminal nitrogen of the hydrazinyl group. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydrazinyl group and the pyridine ring would exhibit positive potential, making them sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a measure of hyperconjugation. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In Pyridine, 2-hydrazinyl-4,5-dimethyl-, significant hyperconjugative interactions are expected. These would include the delocalization of lone pair electrons from the nitrogen atoms into anti-bonding orbitals of adjacent bonds (n → σ) and the interaction between π orbitals of the pyridine ring and adjacent σ bonds (π → σ and σ → π*). This analysis reveals the intramolecular charge transfer that contributes to the molecule's stability.

Table 2: Hypothetical NBO Analysis for Key Interactions in 2-hydrazinopyridine (as an analogue)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(pyridine) | π*(C-C) | ~5.20 | Lone pair delocalization |

| LP(1) N(hydrazinyl) | σ*(N-N) | ~4.80 | Hyperconjugation |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology to define atoms and the bonds between them. numberanalytics.comchemrxiv.org It identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. numberanalytics.com The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. researchgate.net

For Pyridine, 2-hydrazinyl-4,5-dimethyl-, QTAIM analysis would be used to characterize the covalent bonds within the pyridine ring, the hydrazinyl group, and the methyl groups. It can also identify and quantify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may exist between the hydrazinyl group and the pyridine nitrogen. A positive value of ∇²ρ at the BCP is characteristic of closed-shell interactions (like ionic bonds or van der Waals interactions), while a negative value indicates a shared-shell (covalent) interaction.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govrsc.org It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces that represent different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.net

In the context of Pyridine, 2-hydrazinyl-4,5-dimethyl-, an NCI plot would reveal potential intramolecular hydrogen bonding between the hydrogen of the hydrazinyl group and the nitrogen of the pyridine ring. The color of the NCI surfaces provides information about the strength and nature of the interaction: blue indicates strong, attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. This analysis is crucial for understanding the molecule's conformational preferences and its potential for intermolecular interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways, identifying intermediates, and determining the energetic feasibility of chemical transformations.

While specific computational studies on the thermally allowed electrocyclic ring opening of "Pyridine, 2-hydrazinyl-4,5-dimethyl-" itself are not extensively documented in the reviewed literature, the principles of such reactions can be explored through related heterocyclic systems. Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation of a sigma bond and the loss of a pi bond (ring-closing) or the reverse (ring-opening). The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is initiated by heat (thermal) or light (photochemical).

For instance, computational studies on other pyridine-fused systems, such as 1,2,4-oxadiazole[4,5-a]piridinium salts, have utilized DFT to investigate their electrocyclic ring-opening. researchgate.net Such studies typically involve:

Mapping the potential energy surface of the reaction.

Optimizing the geometries of the reactant, transition state, and product.

Calculating the activation energy barrier to determine the kinetic feasibility of the ring-opening process under thermal conditions.

These computational approaches could theoretically be applied to derivatives of 2-hydrazinyl-4,5-dimethylpyridine to predict their propensity for undergoing such transformations.

The transition state (TS) is the highest energy point along a reaction coordinate, and its analysis is crucial for understanding reaction kinetics and mechanisms. Computational chemistry allows for the precise location and characterization of these fleeting structures.

In the context of reactions involving hydrazinylpyridine derivatives, such as cyclocondensations or cycloadditions, DFT calculations are used to model the transition states. researchgate.netnih.gov A typical transition state analysis involves:

Locating the TS: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A key confirmation of a true TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is directly related to the reaction rate.

For example, in the DFT-calculated transition states for the electrocyclic ring-opening of certain piridinium salts, computational analysis reveals the specific bond-breaking and bond-forming processes occurring simultaneously. researchgate.net This level of detail provides a mechanistic understanding that is often inaccessible through experimental means alone.

Molecular Modeling and Docking Studies (Mechanistic Insight)

Molecular modeling, particularly docking and molecular dynamics, simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor). These studies are pivotal in rational drug design, providing a mechanistic hypothesis for a compound's biological activity. Derivatives of 2-hydrazinyl-4,5-dimethylpyridine have been investigated as ligands for various biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often estimated by a scoring function, commonly expressed as binding energy.

GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway, making it a target for antimicrobial agents. Docking studies of various heterocyclic inhibitors with the isomerase (ISOM) domain of GlcN-6-P synthase have been performed. For example, derivatives have shown strong binding to the active site, with interactions mediated by hydrogen bonds with key residues such as Gln348, Ser349, Ala602, and the catalytic Lys603. acs.org

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a critical target in cancer therapy. nih.gov Computational studies on pyridine derivatives have demonstrated their potential as EGFR inhibitors. mdpi.com Docking simulations place these ligands into the ATP-binding pocket of the kinase domain, predicting interactions that are crucial for inhibition. The binding affinity of these compounds is often compared to standard inhibitors like Erlotinib. mdpi.com

DNA Minor Groove: The minor groove of DNA is a target for small molecules that can interfere with DNA replication and transcription. While specific docking studies for "Pyridine, 2-hydrazinyl-4,5-dimethyl-" are not detailed, pyridine-containing heterocyclic diamidines are a known class of DNA minor groove binders. researchgate.netresearchgate.net Molecular modeling shows that these concave molecules fit snugly into the minor groove, often stabilized by hydrogen bonds and van der Waals interactions with the groove walls, particularly in A-T rich regions. researchgate.net Some advanced pyridine derivatives have been designed to recognize G-C base pairs as well. researchgate.net